molecular formula C8H11F3N2O B13551210 3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol

3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13551210
M. Wt: 208.18 g/mol
InChI Key: XJJNZXLPTCWHPZ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with an ethyl group and a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole with a trifluoropropanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of the trifluoropropanol derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, reduced alcohol derivatives, and substituted pyrazole compounds .

Scientific Research Applications

3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H11F3N2O/c1-2-13-5-6(4-12-13)3-7(14)8(9,10)11/h4-5,7,14H,2-3H2,1H3

InChI Key

XJJNZXLPTCWHPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC(C(F)(F)F)O

Origin of Product

United States

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